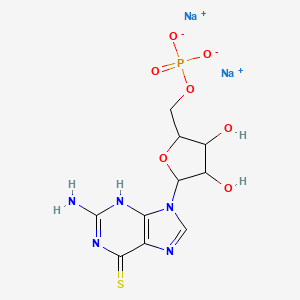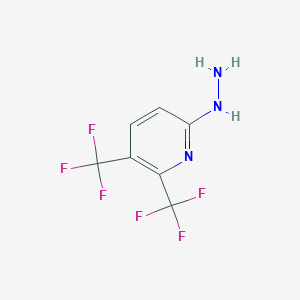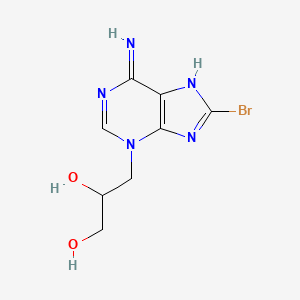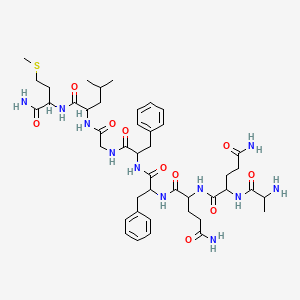
(D-Ala4)-Substance P (4-11)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(D-Ala4)-Substance P (4-11) is a peptide fragment derived from the neuropeptide Substance P. Substance P is an important neurotransmitter and neuromodulator involved in various physiological processes, including pain perception, inflammation, and mood regulation. The (D-Ala4)-Substance P (4-11) fragment is of particular interest in scientific research due to its potential therapeutic applications and its role in modulating biological responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (D-Ala4)-Substance P (4-11) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin to yield the desired product. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of (D-Ala4)-Substance P (4-11) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification, and mass spectrometry is used for quality control and verification of the peptide sequence.
Analyse Chemischer Reaktionen
Types of Reactions
(D-Ala4)-Substance P (4-11) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
(D-Ala4)-Substance P (4-11) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating biological responses, including pain perception and inflammation.
Medicine: Explored for its potential therapeutic applications in treating conditions such as chronic pain, depression, and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and as a tool for studying peptide-receptor interactions.
Wirkmechanismus
The mechanism of action of (D-Ala4)-Substance P (4-11) involves its interaction with neurokinin receptors, particularly the neurokinin-1 (NK1) receptor. Upon binding to the NK1 receptor, the peptide fragment activates intracellular signaling pathways, leading to various physiological responses. These pathways include the activation of G-proteins, phospholipase C, and the release of intracellular calcium ions. The modulation of these pathways results in the regulation of pain perception, inflammation, and other biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Substance P: The full-length neuropeptide from which (D-Ala4)-Substance P (4-11) is derived.
Neurokinin A and B: Other members of the tachykinin family that interact with neurokinin receptors.
[Sar9, Met(O2)11]-Substance P: A modified form of Substance P with substitutions at specific positions.
Uniqueness
(D-Ala4)-Substance P (4-11) is unique due to the presence of the D-alanine residue at position 4, which enhances its stability and resistance to enzymatic degradation. This modification allows for prolonged biological activity and makes it a valuable tool for studying the physiological effects of Substance P and its fragments.
Eigenschaften
Molekularformel |
C44H65N11O10S |
|---|---|
Molekulargewicht |
940.1 g/mol |
IUPAC-Name |
N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(2-aminopropanoylamino)pentanediamide |
InChI |
InChI=1S/C44H65N11O10S/c1-25(2)21-32(43(64)51-29(38(48)59)19-20-66-4)50-37(58)24-49-40(61)33(22-27-11-7-5-8-12-27)54-44(65)34(23-28-13-9-6-10-14-28)55-42(63)31(16-18-36(47)57)53-41(62)30(15-17-35(46)56)52-39(60)26(3)45/h5-14,25-26,29-34H,15-24,45H2,1-4H3,(H2,46,56)(H2,47,57)(H2,48,59)(H,49,61)(H,50,58)(H,51,64)(H,52,60)(H,53,62)(H,54,65)(H,55,63) |
InChI-Schlüssel |
UBTXIXKYOWTVEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


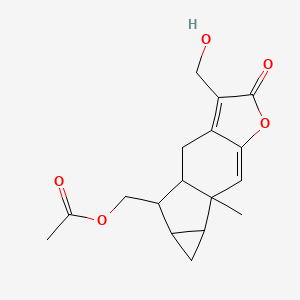
![Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']-](/img/structure/B12325472.png)
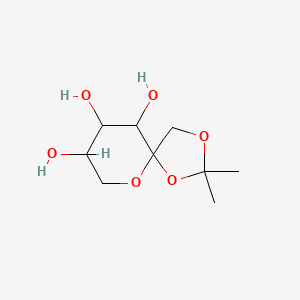
![[(5R,6R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate](/img/structure/B12325483.png)
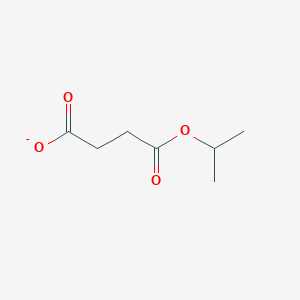

![7-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325496.png)
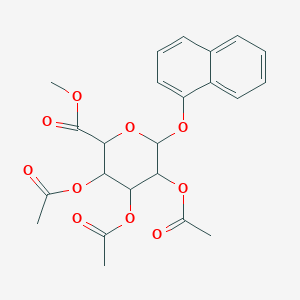
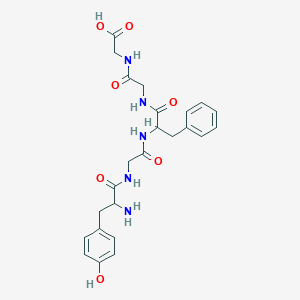

![1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12325519.png)
